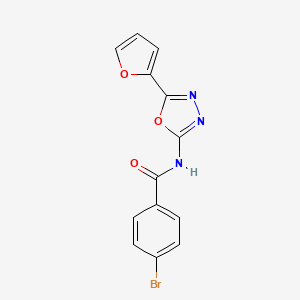

4-bromo-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

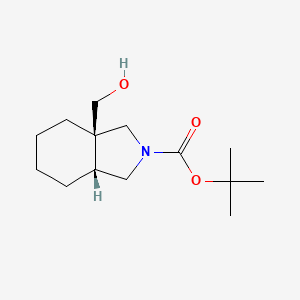

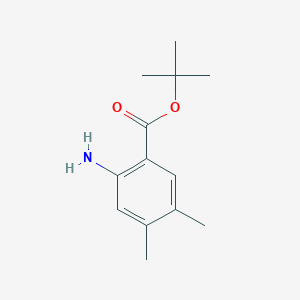

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a bromine atom attached to the benzene ring, and a furan-2-yl-1,3,4-oxadiazol-2-yl group attached to the nitrogen of the amide group . The exact 3D conformer and other structural details might require more specific computational chemistry techniques for accurate determination .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.12 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 278.98949 g/mol. It has a topological polar surface area of 42.2 Ų .Scientific Research Applications

Therapeutic Potential and Biological Activities

4-bromo-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide belongs to a class of compounds that include oxadiazole or furadiazole rings, known for their significant biological activities. The 1,3,4-oxadiazoles, in particular, are important synthons in drug development due to their wide range of chemical and biological properties. These compounds exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The therapeutic potential of these compounds has been supported by the presence of commercially available drugs with 1,3,4-oxadiazole rings, highlighting their importance in medical research and application (Siwach & Verma, 2020).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan and oxadiazole rings have been extensively studied, indicating the versatility of these compounds in chemical reactions. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride demonstrates the potential for creating complex molecules with specific biological activities. These synthetic pathways open avenues for the development of new pharmaceuticals and materials (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

The antiplasmodial activity of acyl derivatives of furazanes, which are structurally related to the target compound, highlights the potential of these compounds in the treatment of malaria. Specific derivatives have shown promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests that modifications of the oxadiazole ring, such as those found in this compound, could lead to effective antimalarial agents (Hermann et al., 2021).

Material Science Applications

Beyond their biological activities, compounds containing oxadiazole rings also find applications in material science. For instance, energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings have been developed for use in various applications due to their good thermal stabilities and acceptable sensitivity values. This demonstrates the potential of these compounds in the design of new materials with specific physical properties (Tang et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide . Once the targets are identified, it will be possible to map out the downstream effects on biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with its targets and carries out its functions.

Safety and Hazards

Properties

IUPAC Name |

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCRLLPZPNLTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)

![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)

![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)